2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride
CAS No.: 1691615-98-1
Cat. No.: VC11576558
Molecular Formula: C4H10ClNO4
Molecular Weight: 171.58 g/mol
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1691615-98-1 |
|---|---|
| Molecular Formula | C4H10ClNO4 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO4.ClH/c5-4(1-6,2-7)3(8)9;/h6-7H,1-2,5H2,(H,8,9);1H |
| Standard InChI Key | XCISODFFSWBEFQ-UHFFFAOYSA-N |
| Canonical SMILES | C(C(CO)(C(=O)O)N)O.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a carboxylic acid (-COOH) backbone. Protonation of the amino group by hydrochloric acid forms the hydrochloride salt, improving crystallinity and solubility.
Table 1: Structural and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀ClNO₄ | |
| Molecular Weight | 171.58 g/mol | |
| Exact Mass | 171.030 g/mol | |
| IUPAC Name | 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid; hydrochloride | |
| Canonical SMILES | C(C(CO)(C(=O)O)N)O.Cl |
Stereochemical Considerations
The compound lacks chiral centers due to symmetrical substitution at the α-carbon. This contrasts with related β-hydroxy amino acids like serine, which exhibit stereoisomerism. Computational models predict a planar configuration around the central carbon, minimizing steric strain between substituents .
Synthesis and Production
Laboratory-Scale Synthesis
A common route involves:
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Aldol Condensation: Reacting glycine derivatives with formaldehyde under basic conditions to form the hydroxymethyl branch .
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Reductive Amination: Introducing the amino group via catalytic hydrogenation of intermediate imines .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Parameters:
Industrial Manufacturing
Scale-up processes utilize continuous flow reactors to improve efficiency. Automated systems control pH and temperature during salt formation, achieving >90% purity. Recent patents emphasize green chemistry approaches, substituting toxic reagents with biocatalysts.
Physical and Chemical Properties
Solubility and Stability
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Aqueous Solubility: >50 mg/mL in water at 25°C due to ionic interactions.
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Organic Solvents: Limited solubility in ethanol (<5 mg/mL) and acetone (insoluble).
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Thermal Stability: Decomposes at 215–220°C without melting .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3360 cm⁻¹ (N-H stretch), 1603 cm⁻¹ (C=O), and 1045 cm⁻¹ (C-O) .
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¹H NMR (D₂O): δ 3.45 (s, 2H, CH₂OH), 3.90 (s, 1H, C-OH), 4.10 (s, 1H, NH₂).
Biological Activity and Applications
Enzyme Inhibition Studies
In vitro assays demonstrate competitive inhibition of serine hydroxymethyltransferase (Ki = 12.3 μM), a key enzyme in one-carbon metabolism . Molecular docking simulations suggest hydrogen bonding between the hydroxymethyl group and the enzyme’s active site .
Pharmaceutical Relevance
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Antimicrobial Peptides: Incorporated into synthetic peptides to enhance membrane permeability.
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Metal Chelation: Binds Fe³⁺ and Cu²⁺ at physiological pH, suggesting applications in heavy metal detoxification.
Recent Research Developments
Catalytic Applications
A 2024 study utilized this compound as a ligand in asymmetric catalysis, achieving 89% enantiomeric excess in aldol reactions . The hydroxymethyl group’s hydrogen-bonding capacity was critical for transition-state stabilization .
Bioconjugation Strategies
Functionalization with polyethylene glycol (PEG) chains produced derivatives with extended plasma half-life (t₁/₂ = 8.7 hours vs. 1.2 hours for unmodified compound).
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